An In-depth Technical Guide to (S,R,S)-AHPC-PEG4-N3: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to (S,R,S)-AHPC-PEG4-N3: A Key Building Block for Targeted Protein Degradation
(S,R,S)-AHPC-PEG4-N3 is a synthetic chemical compound that serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This technical guide provides a comprehensive overview of its structure, mechanism of action, and application in targeted protein degradation, complete with experimental protocols and data for researchers, scientists, and drug development professionals.
Core Concepts: Structure and Function
(S,R,S)-AHPC-PEG4-N3 is an E3 ligase ligand-linker conjugate. Its structure is composed of three key moieties:
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A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) portion of the molecule is a potent binder of the VHL E3 ubiquitin ligase.[1][2]
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A PEG4 Linker: A tetraethylene glycol (PEG4) chain acts as a flexible spacer. The length and composition of the linker are critical for the efficacy of the final PROTAC molecule, influencing its solubility, cell permeability, and the stability of the ternary complex it forms.[3]
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An Azide (N3) Terminus: The azide group serves as a functional handle for "click chemistry," a highly efficient and specific reaction.[4] This allows for the straightforward conjugation of (S,R,S)-AHPC-PEG4-N3 to a "warhead" molecule—a ligand that binds to a specific target protein of interest.[4]
The primary function of (S,R,S)-AHPC-PEG4-N3 within a PROTAC is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). By binding to both the VHL E3 ligase and, via the warhead, a target protein, the PROTAC facilitates the formation of a ternary complex. This proximity enables the VHL ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Quantitative Data
Table 1: Degradation Potency of a VHL-based BET PROTAC (ARV-771) [5][6]
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| 22Rv1 (Prostate Cancer) | BRD2/3/4 | < 5 | > 90% |
| VCaP (Prostate Cancer) | BRD2/3/4 | < 1 | > 90% |
Table 2: Anti-proliferative Activity of a VHL-based BET PROTAC (ARV-771) vs. BET Inhibitors [5]
| Cell Line | Compound | IC50 (nM) |
| 22Rv1 | ARV-771 | < 10 |
| 22Rv1 | JQ1 (BET inhibitor) | ~500 |
| 22Rv1 | OTX015 (BET inhibitor) | ~2500 |
Table 3: Degradation Potency of a PARP1 Degrader (vRucaparib-TP4) Synthesized Using a Similar Linker [4][7]
| Cell Line | Target Protein | DC50 (nM) |
| HeLa | PARP1 | 82 |
Experimental Protocols
The following are detailed methodologies for the synthesis of a PROTAC using (S,R,S)-AHPC-PEG4-N3, and for the subsequent evaluation of its biological activity.
Protocol 1: Synthesis of a PROTAC via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate (S,R,S)-AHPC-PEG4-N3 with an alkyne-functionalized warhead.
Materials:
-
(S,R,S)-AHPC-PEG4-N3
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Alkyne-functionalized warhead ligand
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Copper(II) sulfate pentahydrate (CuSO4·5H2O)
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Sodium ascorbate
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tert-Butanol
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Water
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Dimethylformamide (DMF)
Procedure:
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Dissolve the alkyne-functionalized warhead (1 equivalent) and (S,R,S)-AHPC-PEG4-N3 (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
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In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
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In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.
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To the solution of the warhead and linker, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blot Analysis of Target Protein Degradation[8][9]
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
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Cell line expressing the target protein
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Complete cell culture medium
-
PROTAC stock solution (in DMSO)
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Vehicle control (DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Seeding and Treatment: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight. The next day, treat the cells with serial dilutions of the PROTAC in complete cell culture medium. Include a vehicle control.
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Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal and calculate the percentage of remaining protein relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay (MTT Assay)[10][11]
This protocol measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the medium containing the various concentrations of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the chosen duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with (S,R,S)-AHPC-PEG4-N3-based PROTACs.
Caption: Mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-PEG4-N3.
Caption: General experimental workflow for the development and evaluation of a PROTAC.
Caption: Simplified signaling pathway of BRD4 and its disruption by a PROTAC.
References
- 1. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 2. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 3. Topical BET PROTACs for locally restricted protein degradation in the lung - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S,R,S)-AHPC-C2-PEG4-N3 - Immunomart [immunomart.com]
